molecular formula C15H15Cl2NO2S B2620579 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide CAS No. 2361843-61-8

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2620579
CAS No.: 2361843-61-8
M. Wt: 344.25
InChI Key: SUBCLOGPCOVUNQ-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide can undergo various types of chemical reactions including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions under appropriate conditions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products with altered oxidation states of the sulfonamide group.

    Hydrolysis: Products include the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dichloro-N-phenyl-2-methylbenzene-1-sulfonamide
  • 4,5-dichloro-N-(2-methylphenyl)-2-methylbenzene-1-sulfonamide
  • 4,5-dichloro-N-(3,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide

Uniqueness

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the 2,5-dimethylphenyl group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-9-4-5-10(2)14(6-9)18-21(19,20)15-8-13(17)12(16)7-11(15)3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBCLOGPCOVUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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